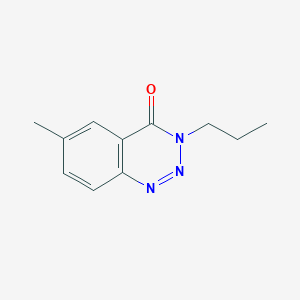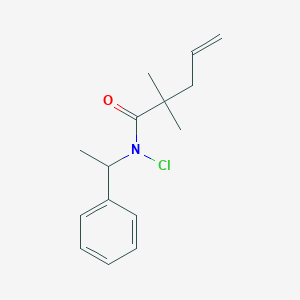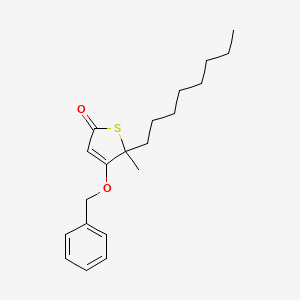
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzyloxy group, a methyl group, and an octyl group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one typically involves multiple steps. One common method starts with the preparation of the thiophene ring, followed by the introduction of the benzyloxy, methyl, and octyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into thiols or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur at different positions on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the thiophene ring.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying thiophene chemistry.
Biology: It may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with DNA replication or transcription.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Benzyloxy)-5-methyl-5-octylthiophen-2(5H)-one include other substituted thiophenes, such as:
- 4-(Methoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Ethoxy)-5-methyl-5-octylthiophen-2(5H)-one
- 4-(Benzyloxy)-5-ethyl-5-octylthiophen-2(5H)-one
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which can impart unique chemical and physical properties. This uniqueness can make it particularly valuable for certain applications, such as in the development of specialized materials or as a specific probe in biochemical research.
Propiedades
Número CAS |
646517-75-1 |
|---|---|
Fórmula molecular |
C20H28O2S |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
5-methyl-5-octyl-4-phenylmethoxythiophen-2-one |
InChI |
InChI=1S/C20H28O2S/c1-3-4-5-6-7-11-14-20(2)18(15-19(21)23-20)22-16-17-12-9-8-10-13-17/h8-10,12-13,15H,3-7,11,14,16H2,1-2H3 |
Clave InChI |
RPMAYEUMVKMUOA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C(=CC(=O)S1)OCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



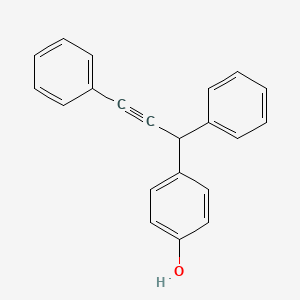
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, N,N-dimethyl-1-[(phenylmethyl)sulfonyl]-](/img/structure/B15168460.png)
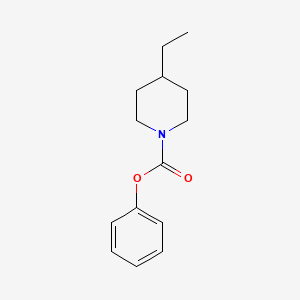
![2-[(5-Chloro-2-nitrophenyl)sulfanyl]-N,N-dimethylbenzamide](/img/structure/B15168470.png)
![3,6-Dichloro-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B15168474.png)
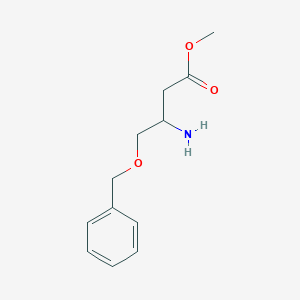
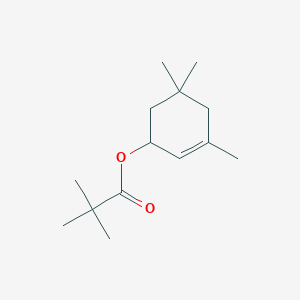
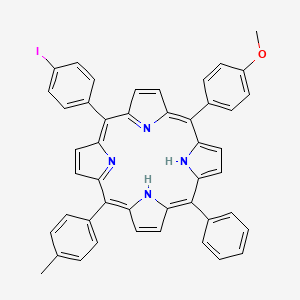
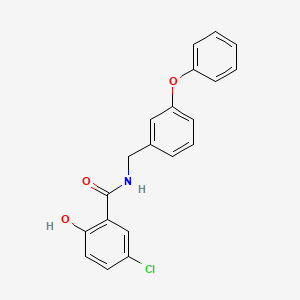
![2-Bromo-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15168510.png)
propanedinitrile](/img/structure/B15168519.png)
